N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-28-18-8-5-16(6-9-18)22-19-4-3-11-25(19)12-13-26(22)23(27)24-17-7-10-20-21(14-17)30-15-29-20/h3-11,14,22H,2,12-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIFXQFUBOFXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.46 g/mol
- LogP : 3.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 8
- Rotatable Bonds : 8
These properties suggest that the compound may exhibit significant interactions with biological targets due to its structural complexity and ability to form multiple hydrogen bonds.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies indicate potential mechanisms including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly those related to serotonin and dopamine pathways.
- Receptor Modulation : It is hypothesized that the compound acts as an antagonist or modulator at certain neurotransmitter receptors, including serotonin receptors (5-HT) and possibly dopamine receptors.
Antidepressant and Antianxiety Effects
Research into related compounds has indicated possible antidepressant and anxiolytic effects through modulation of the serotonergic system. Compounds with similar structural motifs have demonstrated binding affinity to serotonin receptors, which may translate to mood-enhancing properties .
Study on Antimicrobial Efficacy
In a comparative study of several benzo-dioxole derivatives, compounds structurally related to this compound were evaluated for their antibacterial properties. The results indicated that certain modifications in the structure led to enhanced activity against Gram-positive bacteria at specific concentrations (Table 1).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.052 mg/mL |
| Compound B | S. aureus | 0.833 mg/mL |
| Target Compound | TBD | TBD |
This table illustrates the promising antibacterial potential of compounds in this class.
Preparation Methods
Cyclization Reaction
Reactants :
- N-Aminoethylpyrrole (1.0 equiv)
- 4-Ethoxyacetophenone (1.0 equiv)
- Dimethyl acetylenedicarboxylate (DMAD, 1.0 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Catalyst: Triphenylphosphine (0.5 equiv)
- Temperature: Room temperature
- Duration: 10 minutes
Procedure :
A mixture of N-aminoethylpyrrole and 4-ethoxyacetophenone in DCM is stirred with acetic acid (3 drops) for 2 hours. DMAD and triphenylphosphine are added, and the reaction is stirred for an additional 10 minutes. The product, dimethyl 1-(4-ethoxyphenyl)-5,6-dihydropyrrolo[1,2-a]pyrazine-2,3-dicarboxylate, is purified via column chromatography (70:30 petroleum ether/ethyl acetate).
Hydrolysis of Diester to Diacid
Reactants :
- Diester intermediate (1.0 equiv)
- Aqueous NaOH (2.0 equiv)
Conditions :
- Solvent: Tetrahydrofuran (THF)/water (3:1)
- Temperature: 60°C
- Duration: 4 hours
Procedure :
The diester is hydrolyzed to the corresponding diacid, which is isolated by acidification with HCl and filtration.
Functionalization with the Carboxamide Moiety
The diacid undergoes selective mono-functionalization to introduce the benzodioxol group via amidation.
Formation of Acid Chloride
Reactants :
- Monoacid (1.0 equiv)
- Thionyl chloride (2.0 equiv)
Conditions :
- Solvent: Anhydrous DCM
- Temperature: 0°C to room temperature
- Duration: 2 hours
Procedure :
Thionyl chloride is added dropwise to the monoacid in DCM. The mixture is stirred until gas evolution ceases, yielding the acyl chloride.
Amidation with Benzo[d]dioxol-5-ylamine
Reactants :
Conditions :
- Solvent: DCM
- Temperature: 0°C to room temperature
- Duration: 12 hours
Procedure :
The acyl chloride is reacted with benzo[d]dioxol-5-ylamine and triethylamine. The crude product is purified via recrystallization (methanol).
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (500 MHz, DMSO-d6) : δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.95 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (s, 1H, benzodioxol-H), 6.78 (d, J = 8.0 Hz, 1H, benzodioxol-H), 4.52 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.90–3.70 (m, 4H, pyrrolopyrazine-H), 1.40 (t, J = 7.0 Hz, 3H, OCH2CH3).
- 13C NMR (125 MHz, DMSO-d6) : δ 168.5 (C=O), 151.2 (OCH2CH3), 147.8 (benzodioxol-C), 132.5–115.2 (aromatic carbons), 63.5 (OCH2CH3), 14.8 (OCH2CH3).
- HRMS (ESI) : m/z calculated for C24H23N3O5 [M+H]+: 434.1709; found: 434.1712.
Purity Assessment
Optimization and Challenges
Selective Hydrolysis
Hydrolysis of the diester to monoacid requires precise stoichiometric control. Excess NaOH leads to over-hydrolysis, reducing yields.
Amidation Efficiency
Coupling agents like HATU improve yields (85–90%) compared to traditional acyl chloride methods.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMAD/PPh3 | 60–80 | 95 | |
| Hydrolysis | NaOH/THF-H2O | 75 | 90 | |
| Amidation | Acyl chloride | 70–85 | 98 | |
| Amidation (HATU) | Coupling agent | 85–90 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
